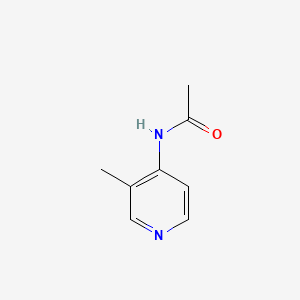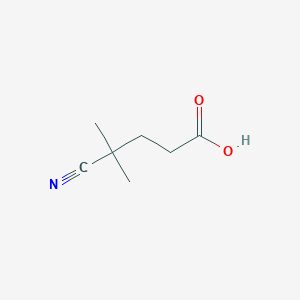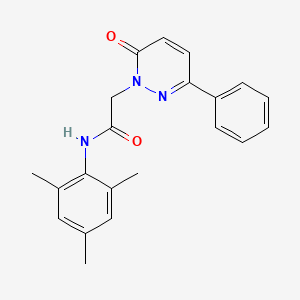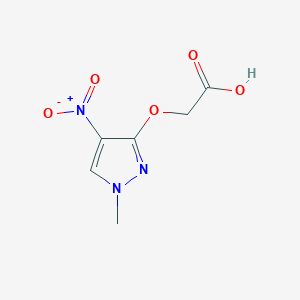![molecular formula C14H12N6O B2720800 1-methyl-5-{[(4-oxo-3,4-dihydro-1-phthalazinyl)methyl]amino}-1H-pyrazole-4-carbonitrile CAS No. 318284-41-2](/img/structure/B2720800.png)
1-methyl-5-{[(4-oxo-3,4-dihydro-1-phthalazinyl)methyl]amino}-1H-pyrazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-methyl-5-{[(4-oxo-3,4-dihydro-1-phthalazinyl)methyl]amino}-1H-pyrazole-4-carbonitrile” has a molecular formula of C14H12N6O and an average mass of 280.285 Da . It is not intended for human or veterinary use and is available for research use only.
Molecular Structure Analysis
The molecular structure of this compound includes a phthalazinyl group, a pyrazole group, and a carbonitrile group . The exact structure can be determined using spectroscopic methods such as FTIR, proton NMR, and 13C NMR .Physical And Chemical Properties Analysis
The compound has a density of 1.6±0.1 g/cm3 . Other physical and chemical properties such as melting point, boiling point, and vapor pressure can be determined using appropriate analytical methods .Applications De Recherche Scientifique
Corrosion Inhibition Properties
Research has shown that derivatives of pyrazole, including compounds structurally related to 1-methyl-5-{[(4-oxo-3,4-dihydro-1-phthalazinyl)methyl]amino}-1H-pyrazole-4-carbonitrile, exhibit significant corrosion inhibition properties. These compounds have been tested on C-Steel surfaces in acidic environments, revealing that their corrosion inhibition efficiency increases with the concentration of the inhibitor but decreases with the increase in temperature. The adsorption of these compounds on the metal surface follows the Langmuir adsorption isotherm, suggesting a strong and efficient binding to the metal surface, which contributes to their corrosion inhibition capabilities (Abdel Hameed et al., 2020).
Synthesis of Heterocyclic Compounds
Derivatives of pyrazole are utilized in the synthesis of various heterocyclic compounds that have shown a wide range of pharmacological actions. These compounds serve as key intermediates for creating fused derivatives with potential biological activity. For instance, the synthesis and reactivity of pyrazolo[5,1-c][1,2,4]triazine derivatives have been extensively studied, revealing the versatility of these compounds in organic synthesis and their potential as biologically active molecules (Mironovich & Shcherbinin, 2014).
Antimicrobial and Anticancer Activities
Several studies have focused on the synthesis of novel pyrazole derivatives, including 1-methyl-5-{[(4-oxo-3,4-dihydro-1-phthalazinyl)methyl]amino}-1H-pyrazole-4-carbonitrile, for their antimicrobial and anticancer activities. These studies have led to the discovery of compounds exhibiting potent activity against a variety of bacterial and fungal strains, as well as showing cytotoxicity against cancer cell lines. The development of these compounds involves the exploration of their structure-activity relationships to enhance their therapeutic potential (El-ziaty et al., 2016).
Applications in Organic Synthesis
Compounds structurally related to 1-methyl-5-{[(4-oxo-3,4-dihydro-1-phthalazinyl)methyl]amino}-1H-pyrazole-4-carbonitrile are employed as building blocks in organic synthesis. These compounds have been utilized in the synthesis of a wide array of heterocyclic compounds through one-pot multicomponent reactions, showcasing their importance in medicinal chemistry and drug development. The versatility of these compounds in synthesis underscores their importance in constructing complex molecular architectures with biological relevance (Patel, 2017).
Propriétés
IUPAC Name |
1-methyl-5-[(4-oxo-3H-phthalazin-1-yl)methylamino]pyrazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O/c1-20-13(9(6-15)7-17-20)16-8-12-10-4-2-3-5-11(10)14(21)19-18-12/h2-5,7,16H,8H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSZIUBPAOWHSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C#N)NCC2=NNC(=O)C3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-5-{[(4-oxo-3,4-dihydro-1-phthalazinyl)methyl]amino}-1H-pyrazole-4-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(4-Methylpiperidin-1-yl)-8-tosyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline](/img/structure/B2720717.png)



![N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2720726.png)
![6-(Morpholin-4-yl)-3-{6-oxo-6-[4-(pyridin-2-yl)piperazin-1-yl]hexyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2720727.png)
![6-(3-Chloro-4-methoxyphenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)






